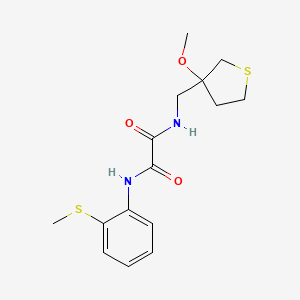

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTMTO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MTMTO is a small molecule inhibitor that targets a specific protein, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Synthesis and Characterization

A novel approach in synthetic chemistry involves the development of methods for the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This methodology provides a route to N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the potential of specific oxalamide compounds in synthetic applications. The process is notable for its simplicity and high yields, indicating its utility in creating anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Tautomerism

Research into the chemical structure and properties of related thiophene derivatives has revealed the existence of amino-imino tautomerism in N-monosubstituted aminothiophenes. This discovery, resulting from the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, highlights the dynamic equilibrium between amino and imino forms in certain thiophene compounds, underscoring the intricate behavior of sulfur-containing heterocycles in chemical reactions (Brandsma et al., 1998).

Chiral Building Blocks

The transformation of methioninol into (S)-3-aminothiolane derivatives through acid-catalyzed rearrangement demonstrates the application of thiophene-based compounds in producing chiral building blocks. This stereospecific process yields compounds with significant potential in asymmetric synthesis, showcasing the versatility of thiophene derivatives in creating optically active molecules (Dehmlow & Westerheide, 1992).

Electronic and Stereochemical Interactions

The study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides reveals the complex electronic and stereochemical interactions within oxalamide derivatives. Investigations into the 1H NMR spectra and X-ray diffraction analysis of these compounds provide insight into their conformational dynamics and diastereomeric behaviors, contributing to a deeper understanding of their chemical properties and potential applications (Olivato et al., 2008).

Nanoparticle Generation

The creation of native polythiophene/PCBM composite nanoparticles via ultrasonic micronization and thermocleaving demonstrates the innovative use of thiophene derivatives in the field of nanotechnology. This method allows for the production of nanoparticles with potential applications in polymer solar cells, highlighting the role of thiophene-based compounds in developing new materials for renewable energy technologies (Nan et al., 2011).

Propriétés

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJKIDUANXZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)